4-(4-Chlorophenyl)-4-oxo-3-phenylbutanoic acid

Medicinal Chemistry Structure-Activity Relationship Aryl Chloride Isomerism

Research requiring a defined para-chlorophenyl ketone with β-phenyl substitution is often blocked by commodity analogs lacking this steric/electronic profile. CAS 101272-92-8 is the precisely defined positional isomer for SAR. - **Structural differentiation**: Para-chloro aryl ketone + β-phenyl substitution; not interchangeable with ortho/meta isomers. - **Analytical certainty**: Full published spectroscopic data (¹H/¹³C/²H NMR, IR, Raman) enables independent verification. - **Supply model**: Rare AldrichCPR building block; validated one-step synthesis provides pathway to scale-up.

Molecular Formula C16H13ClO3
Molecular Weight 288.72 g/mol
CAS No. 101272-92-8
Cat. No. B3198385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenyl)-4-oxo-3-phenylbutanoic acid
CAS101272-92-8
Molecular FormulaC16H13ClO3
Molecular Weight288.72 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CC(=O)O)C(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C16H13ClO3/c17-13-8-6-12(7-9-13)16(20)14(10-15(18)19)11-4-2-1-3-5-11/h1-9,14H,10H2,(H,18,19)
InChIKeyOZWWBBUADNEKHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Chlorophenyl)-4-oxo-3-phenylbutanoic acid: Structural and Procurement Baseline


4-(4-Chlorophenyl)-4-oxo-3-phenylbutanoic acid (CAS 101272-92-8; C₁₆H₁₃ClO₃; MW 288.72 g/mol) is a diaryl γ-keto carboxylic acid featuring a para-chlorophenyl ketone and a β-phenyl substitution pattern . It is commercially cataloged as a rare chemical within the Sigma-Aldrich AldrichCPR collection, positioned as a specialized organic building block for early discovery research rather than a commodity intermediate . The compound's bifunctional architecture—combining a carboxylic acid terminus with a sterically congested ketone—differentiates it structurally from simpler phenylbutanoic acid analogs and establishes its niche as a scaffold for generating derivatives through esterification, amidation, or reduction chemistry .

Procurement Rare chemical (AldrichCPR) for early discovery; requires independent characterization
Scaffold Bifunctional γ-keto carboxylic acid supporting orthogonal derivatization
Identity para-Chloro substitution at 4-position defines steric/electronic profile

4-(4-Chlorophenyl)-4-oxo-3-phenylbutanoic acid: Why Close Analogs Cannot Be Substituted


Generic substitution among phenylbutanoic acid derivatives fails because this compound's specific combination of para-chloro substitution on the 4-oxo aryl ring and β-phenyl substitution creates a unique steric and electronic environment distinct from ortho-chloro, meta-chloro, or non-chlorinated analogs . Positional isomerism in the aryl chloride moiety alters both chemical reactivity and downstream molecular recognition, while the commercial supply chain differs fundamentally—this compound is supplied as a rare AldrichCPR chemical without routine analytical certification, whereas simpler analogs such as 4-(4-chlorophenyl)-4-oxobutanoic acid (CAS 3984-34-7) are standard catalog items with full characterization [1]. The procurement and experimental substitution of this compound with any positional isomer or truncated analog would introduce uncharacterized variables into a research program without a validated analytical reference framework .

Positional Isomerism
Ortho- or meta-chloro analogs alter steric environment and carbonyl reactivity, confounding SAR data
Analog Misidentification
4-(4-Chlorophenyl)-4-oxobutanoic acid (CAS 3984-34-7) is a distinct entity with standard characterization, not a substitute
Analytical Data Gap
AldrichCPR rare chemical lacks vendor COA; substitution without independent QC introduces unvalidated variables

4-(4-Chlorophenyl)-4-oxo-3-phenylbutanoic acid: Quantitative Differentiation Evidence


para-Chloro vs. ortho/meta Isomer Differentiation

The para-chloro substitution on the 4-oxophenyl ring of CAS 101272-92-8 confers distinct electronic and steric properties compared to ortho-chloro (CAS 344280-12-2) and meta-chloro (CAS 433330-74-6) positional isomers . In aryl ketone systems, para-substitution minimizes steric hindrance at the carbonyl reaction center while exerting a predictable electron-withdrawing inductive effect (-I), whereas ortho-chloro analogs introduce steric compression that alters carbonyl reactivity and conformation . The target compound is a distinct chemical entity cataloged separately from its positional isomers across all major chemical suppliers .

para-Cl Isomer Identity
Context-dependent
para-Chloro at 4-position defines unique electronic/steric profile vs. ortho/meta isomers
Structural identity required for reproducible SAR studies
Positional isomer substitution introduces uncontrolled reactivity variables
Medicinal Chemistry Structure-Activity Relationship Aryl Chloride Isomerism

Adapted Vilsmeier One-Step Synthesis Route

A validated one-step synthetic protocol produces 4-(4-chlorophenyl)-4-oxo-3-phenylbutanoic acid in quantitative yield using adapted Vilsmeier conditions [1]. This high-efficiency route is documented with full spectroscopic characterization, including ¹H-NMR, ²H-NMR, ¹³C-NMR, IR, and Raman spectroscopy, establishing a verified analytical reference framework that enables confident identification and purity assessment in the absence of vendor-supplied analytical data [1]. The quantitative yield represents a significant practical advantage over multistep routes that may be required for structurally related but less synthetically accessible analogs [1].

One-Step Synthesis
Method context
Quantitative yield via adapted Vilsmeier protocol; full NMR, IR, Raman characterization
Enables independent scale-up with verified analytical reference
Published spectral dataset provides QC framework
Organic Synthesis Vilsmeier Reaction γ-Keto Acid Synthesis

Rare Chemical Procurement and Availability

CAS 101272-92-8 is explicitly designated by Sigma-Aldrich as part of the AldrichCPR collection of rare and unique chemicals provided to early discovery researchers . The supplier does not collect routine analytical data for this product and sells it on an 'as-is' basis with final sale terms, distinguishing it from standard catalog items that carry full certificates of analysis and return privileges . In contrast, the structurally related but simpler analog 4-(4-chlorophenyl)-4-oxobutanoic acid (CAS 3984-34-7) is a standard catalog item available with routine analytical certification [1].

Procurement Status
Reported
AldrichCPR rare chemical, sold as-is without routine analytical data; standard catalog analog CAS 3984-34-7 has full certification
Procurement planning must include in-house characterization
No vendor COA; reliance on published spectral data
Chemical Procurement Rare Chemicals AldrichCPR

Bifunctional Architecture vs. Mono-Functional Analogs

The compound's terminal carboxylic acid and internal ketone moieties create a bifunctional scaffold with distinct orthogonal reactivity [1]. Unlike simpler phenylbutanoic acids lacking the internal ketone or ketones lacking the carboxylic acid handle, CAS 101272-92-8 supports selective derivatization at the acid terminus (esterification, amidation) while preserving the ketone for subsequent transformations, or alternatively reduction of the ketone to a secondary alcohol while retaining acid functionality [1]. This dual reactivity profile is characteristic of the γ-keto acid class and distinguishes it from mono-functional building blocks in synthetic planning [1].

Bifunctional Scaffold
Class-level
Carboxylic acid + internal ketone; two orthogonal reactive centers vs. mono-functional analogs
Supports diversified derivatization strategies
Class-characteristic reactivity; verification recommended
Synthetic Intermediate Esterification Amidation Scaffold Diversification

Metal-Chelating Potential of γ-Keto Acid Motif

The γ-keto acid moiety present in CAS 101272-92-8 is noted in the primary synthetic literature as a motif capable of metal chelation [1]. While no quantitative chelation stability constants or direct metal-binding assays have been reported for this specific compound, the class-level inference is supported by the established coordination chemistry of γ-keto acids, which can form bidentate complexes with transition metals through the carboxylic acid and ketone oxygen atoms [1]. This property is not shared by simple ketones or carboxylic acids lacking the appropriate spacing between functional groups [1].

Metal-Chelation Potential
Class-level
γ-Keto acid motif may support bidentate metal coordination based on class chemistry
May extend utility to metal-binding probe design
No quantitative binding data for this specific compound
Metal Chelation Coordination Chemistry γ-Keto Acid

4-(4-Chlorophenyl)-4-oxo-3-phenylbutanoic acid: High-Value Application Scenarios


Medicinal Chemistry Scaffold Diversification via Orthogonal Derivatization

CAS 101272-92-8 serves as a bifunctional building block for generating diverse compound libraries through orthogonal derivatization: selective esterification or amidation at the carboxylic acid terminus while preserving the internal ketone for subsequent reductions, condensations, or metal coordination [1]. The documented one-step quantitative synthesis and complete spectroscopic characterization enable researchers to confidently verify compound identity and purity before embarking on library synthesis campaigns, mitigating the procurement risk associated with this AldrichCPR rare chemical [1].

SAR Studies Requiring para-Chloro Aryl Substitution

When SAR investigations demand a para-chlorophenyl ketone with a β-phenyl substituent, CAS 101272-92-8 provides the precisely defined structural isomer necessary for controlled comparisons against ortho-chloro and meta-chloro positional analogs [1]. Use of the correct positional isomer is critical for generating interpretable SAR data, as ortho-substitution introduces steric effects that alter molecular conformation and carbonyl reactivity, confounding direct activity comparisons [1].

Independent Scale-Up and Custom Synthesis

The existence of a validated one-step synthetic protocol achieving quantitative yield under adapted Vilsmeier conditions provides a reproducible entry point for researchers requiring quantities beyond what is commercially available [1]. The published full spectroscopic dataset (¹H-NMR, ²H-NMR, ¹³C-NMR, IR, Raman) constitutes a definitive analytical reference standard that enables independent quality control of in-house synthesized material, circumventing the absence of vendor-supplied analytical data for the commercial product [1].

Coordination Chemistry and Metalloenzyme Probes

Based on the γ-keto acid motif's established capacity for metal chelation, CAS 101272-92-8 represents a candidate scaffold for developing metal-binding probes or metalloenzyme inhibitor leads [1]. The para-chloro substituent provides a spectroscopic handle (Cl NMR-active nucleus; distinctive IR/Raman signatures) for monitoring metal-binding events, while the bifunctional architecture offers multiple vectors for further elaboration into more sophisticated ligand frameworks [1].

Application
Selection Property
Validation Focus
Medicinal Chemistry Scaffold Diversification
Bifunctional scaffold (acid + ketone) with orthogonal reactivity
Identity and purity verification via published spectral data
SAR Studies with para-Chloro Requirement
para-Chloro positional isomer identity
Comparison against ortho- and meta-chloro analogs
Independent Scale-Up Synthesis
One-step Vilsmeier synthetic protocol
In-house QC using published NMR/IR/Raman reference
Coordination Chemistry Probe Development
γ-Keto acid metal-chelating motif
Metal-binding assays and ligand elaboration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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